molecular formula C5H4ClN3O2 B12972043 5-Amino-3-chloropyrazine-2-carboxylic acid

5-Amino-3-chloropyrazine-2-carboxylic acid

Cat. No.: B12972043
M. Wt: 173.56 g/mol
InChI Key: XQZFRCCRSZQTQQ-UHFFFAOYSA-N
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Description

5-Amino-3-chloropyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3-chloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-chloropyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, leading to changes in cellular metabolism and plant growth. This disruption can inhibit the growth of certain microorganisms and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloropyrazine-2-carboxamide
  • 2-Amino-5-chloropyrazine
  • 5-Chloropyrazine-2-carboxylic acid

Uniqueness

5-Amino-3-chloropyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

5-amino-3-chloropyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11)

InChI Key

XQZFRCCRSZQTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)N

Origin of Product

United States

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